- Highly efficient and selective hydrogenation of quinolines at room temperature over Ru@NC-500 catalyst, Molecular Catalysis, 2022, 526,

Cas no 91-61-2 (6-Methyl-1,2,3,4-tetrahydroquinoline)

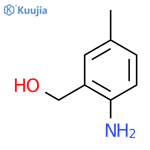

91-61-2 structure

Nom du produit:6-Methyl-1,2,3,4-tetrahydroquinoline

Numéro CAS:91-61-2

Le MF:C10H13N

Mégawatts:147.216922521591

MDL:MFCD00023887

CID:81764

PubChem ID:66678

6-Methyl-1,2,3,4-tetrahydroquinoline Propriétés chimiques et physiques

Nom et identifiant

-

- 1,2,3,4-Tetrahydro-6-methylquinoline

- 6-Methyl-1,2,3,4-tetrahydroquinoline

- Civettal

- Quinoline, 1,2,3,4-tetrahydro-6-methyl-

- Quinoline, tetrahydro-6-methyl-

- XOKMRXSMOHCNIX-UHFFFAOYSA-N

- 0I67838Y8K

- 6-methyl-1,2,3,4-tetrahydro-quinoline

- p-Methyltetrahydroquinoline

- DSSTox_CID_27444

- DSSTox_RID_82351

- DSSTox_GSID_47444

- XOKMRXSMOHCNIX-UHFFFAOYSA-

- NSC65606

- Tox

- 1,2,3,4-Tetrahydro-6-methylquinoline (ACI)

- 6-Methyltetrahydroquinoline

- NSC 65606

-

- MDL: MFCD00023887

- Piscine à noyau: 1S/C10H13N/c1-8-4-5-10-9(7-8)3-2-6-11-10/h4-5,7,11H,2-3,6H2,1H3

- La clé Inchi: XOKMRXSMOHCNIX-UHFFFAOYSA-N

- Sourire: C1C(C)=CC2=C(NCCC2)C=1

- BRN: 122515

Propriétés calculées

- Qualité précise: 147.10500

- Masse isotopique unique: 147.105

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 1

- Comptage des atomes lourds: 11

- Nombre de liaisons rotatives: 0

- Complexité: 133

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 2.7

- Surface topologique des pôles: 12

- Charge de surface: 0

- Nombre d'tautomères: Rien du tout

Propriétés expérimentales

- Dense: 0.99g/cm3

- Point de fusion: 36-38°C

- Point d'ébullition: 262-263°C 712mm

- Point d'éclair: 262-263°C/712mm

- Indice de réfraction: 1.539

- Coefficient de répartition de l'eau: Insoluble in water.

- Le PSA: 12.03000

- Le LogP: 2.49110

6-Methyl-1,2,3,4-tetrahydroquinoline Informations de sécurité

-

Symbolisme:

- Provoquer:Avertissement

- Description des dangers: H315-H319

- Déclaration d'avertissement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- Code de catégorie de danger: 20/21/22

- Instructions de sécurité: S26-S36/37/39

- Terminologie du risque:R20/21/22

- TSCA:Yes

6-Methyl-1,2,3,4-tetrahydroquinoline Données douanières

- Code HS:2933499090

- Données douanières:

Code douanier chinois:

2933499090Résumé:

2933499090. D'autres composés contenant un système cyclique quinoléine ou isoquinoléine [mais sans autre condensation]. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

Éléments de déclaration:

Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date

Résumé:

2933499090. D'autres composés (hydrogénés ou non) de la lignée cyclique quinoléine ou isoquinoléine contenus dans la structure n'ont pas été fusionnés davantage. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

6-Methyl-1,2,3,4-tetrahydroquinoline PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-21231-5.0g |

6-methyl-1,2,3,4-tetrahydroquinoline |

91-61-2 | 95% | 5g |

$145.0 | 2023-05-02 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A15245-50g |

6-Methyl-1,2,3,4-tetrahydroquinoline, 98% |

91-61-2 | 98% | 50g |

¥5689.00 | 2023-02-14 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M1302-5g |

6-Methyl-1,2,3,4-tetrahydroquinoline |

91-61-2 | 97.0%(GC) | 5g |

¥425.0 | 2023-09-02 | |

| Life Chemicals | F2190-0535-10g |

"6-Methyl-1,2,3,4-tetrahydroquinoline" |

91-61-2 | 95%+ | 10g |

$84.0 | 2023-11-21 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-278533-10g |

6-Methyl-1,2,3,4-tetrahydroquinoline, |

91-61-2 | 10g |

¥812.00 | 2023-09-05 | ||

| Life Chemicals | F2190-0535-5g |

"6-Methyl-1,2,3,4-tetrahydroquinoline" |

91-61-2 | 95%+ | 5g |

$60.0 | 2023-11-21 | |

| Chemenu | CM144672-25g |

6-Methyl-1,2,3,4-tetrahydroquinoline |

91-61-2 | 98% | 25g |

$215 | 2021-08-05 | |

| Apollo Scientific | OR925199-5g |

6-Methyl-1,2,3,4-tetrahydroquinoline |

91-61-2 | 98% | 5g |

£86.00 | 2025-02-21 | |

| Enamine | EN300-21231-25.0g |

6-methyl-1,2,3,4-tetrahydroquinoline |

91-61-2 | 95% | 25g |

$455.0 | 2023-05-02 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M1302-5g |

6-Methyl-1,2,3,4-tetrahydroquinoline |

91-61-2 | 97.0%(GC) | 5g |

¥425.0 | 2022-06-10 |

6-Methyl-1,2,3,4-tetrahydroquinoline Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Ruthenium , Carbon Solvents: Ethanol ; 8 h, 1 MPa, 30 °C

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ; 24 h, 100 atm, 100 °C

Référence

- Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds, Catalysts, 2023, 13(4),

Méthode de production 3

Conditions de réaction

1.1 Catalysts: Nickel (supported on Ni and Al-containing layered double oxides) , Aluminum nickel oxide Solvents: Ethanol ; rt → 120 °C; 24 h, 120 °C

Référence

- Ni0/Niδ+ Synergistic Catalysis on a Nanosized Ni Surface for Simultaneous Formation of C-C and C-N Bonds, ACS Catalysis, 2019, 9(12), 11438-11446

Méthode de production 4

Méthode de production 5

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Iron , Carbon , Phosphorus Solvents: Heptane ; 20 h, 4 MPa, 150 °C

Référence

- Graphitic phosphorus coordinated single Fe atoms for hydrogenative transformations, Nature Communications, 2020, 11(1),

Méthode de production 6

Conditions de réaction

1.1 Reagents: Diboronic acid Solvents: Water ; 10 min, 80 °C

Référence

- Metal-Free Hydrogen Atom Transfer from Water: Expeditious Hydrogenation of N-Heterocycles Mediated by Diboronic Acid, Chemistry - A European Journal, 2016, 22(48), 17151-17155

Méthode de production 7

Conditions de réaction

1.1 Reagents: Potassium hydroxide , Water Solvents: 1,4-Dioxane ; 12 h, 25 °C

Référence

- Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst, Nature Communications, 2022, 13(1),

Méthode de production 8

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Nickel(2+), bis(1,10-phenanthroline-N1,N10)-, (SP-4-1)-, diacetate , Nickel silicide (Ni17Si3) Solvents: Water ; 24 h, 30 bar, 130 °C

Référence

- Silicon-Enriched Nickel Nanoparticles for Hydrogenation of N-Heterocycles in Aqueous Media, ACS Applied Nano Materials, 2022, 5(4), 5625-5630

Méthode de production 9

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Cobalt oxide (Co3O4) Solvents: Methanol ; 10 h, 120 °C

Référence

- Cobalt Encapsulated in N-Doped Graphene Layers: An Efficient and Stable Catalyst for Hydrogenation of Quinoline Compounds, ACS Catalysis, 2016, 6(9), 5816-5822

Méthode de production 10

Conditions de réaction

1.1 Reagents: Ammonia borane Catalysts: Palladium alloy, base, Pd 60,Co 40 , Carbon nitride (C3N4) (catalyst support) Solvents: Water ; 7 h, 80 °C

Référence

- Highly efficient hydrogenation and dehydrogenation of N-Heteroarenes catalyzed by mesoporous graphitic carbon nitride supported CoPd alloy nanoparticles, Tetrahedron, 2022, 114,

Méthode de production 11

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Alumina , Rhodium Solvents: Methanol ; 1 h, 50 bar, rt

Référence

- Solvent dependent regioselective hydrogenation of substituted quinolines, Synlett, 2004, (15), 2827-2829

Méthode de production 12

Conditions de réaction

1.1 Reagents: Potassium tert-butoxide Catalysts: (OC-6-42)-Bromodicarbonyl[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)et… Solvents: Toluene ; 24 h, 135 °C

Référence

- Dehydrogenative and Redox-Neutral N-Heterocyclization of Aminoalcohols Catalyzed by Manganese Pincer Complexes, Organometallics, 2022, 41(14), 1743-1747

Méthode de production 13

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Triethylaluminum , Octadecanoic acid, cobalt(2+) salt (2:1) Solvents: Hexane

Référence

- Cobalt stearate-aluminum alkyl-catalyzed hydrogenation of substituted quinolines, isoquinoline and naphthalene, Journal of Molecular Catalysis, 1988, 48(2-3), 277-83

Méthode de production 14

Conditions de réaction

1.1 Reagents: Hydrogen , Zinc Catalysts: Cobalt diacetate Solvents: Water ; 15 h, 30 bar, 70 °C

Référence

- Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst, Synthesis, 2022, 54(3), 629-642

Méthode de production 15

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Cobalt (carbon supported) Solvents: Methanol , Water ; 6 h, 20 bar, 120 °C

Référence

- Unsymmetrically N, S-coordinated single-atom cobalt with electron redistribution for catalytic hydrogenation of quinolines, Journal of Catalysis, 2022, 414, 101-108

Méthode de production 16

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Chloro[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl][5-(trifluoro… Solvents: p-Xylene ; 20 h, 110 °C

Référence

- Homogeneous Catalytic System for Reversible Dehydrogenation-Hydrogenation Reactions of Nitrogen Heterocycles with Reversible Interconversion of Catalytic Species, Journal of the American Chemical Society, 2009, 131(24), 8410-8412

Méthode de production 17

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Hexadecane

Référence

- Regiospecific hydrogenation of quinolines and indoles in the heterocyclic ring, Journal of Heterocyclic Chemistry, 1987, 24(5), 1477-83

Méthode de production 18

Conditions de réaction

1.1 Catalysts: 2773914-78-4 Solvents: Water ; 12 h, pH 3.5, 50 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

Référence

- Water-soluble and reusable Ru-NHC catalyst for aqueous-phase transfer hydrogenation of quinolines with formic acid, Dalton Transactions, 2022, 51(21), 8258-8265

Méthode de production 19

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Cobalt Solvents: Ethanol ; 20 h, 2 MPa, 70 °C

Référence

- A Highly Active Cobalt Catalyst for the General and Selective Hydrogenation of Aromatic Heterocycles, Chemistry - A European Journal, 2023, 29(30),

Méthode de production 20

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Cobalt (aluminum nitride supported) Solvents: Isopropanol ; 16 h, 4 atm, 120 °C

Référence

- Reversible aerobic oxidative dehydrogenation/hydrogenation of N-heterocycles over AlN supported redox cobalt catalysts, Molecular Catalysis, 2020, 496,

Méthode de production 21

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol , Water ; 16 h, 30 bar, 120 °C

Référence

- Heterogeneous nickel-catalysed reversible, acceptorless dehydrogenation of N-heterocycles for hydrogen storage, Chemical Communications (Cambridge, 2019, 55(34), 4969-4972

Méthode de production 22

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Platinum , Ruthenium Solvents: Tetrahydrofuran ; 18 h, 10 atm, 60 °C

Référence

- Intimate ruthenium-platinum nanoalloys supported on carbon catalyze the hydrogenation and one-pot hydrogenation-coupling reaction of oxidized amino derivatives, Catalysis Science & Technology, 2023, 13(8), 2508-2516

Méthode de production 23

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Cobalt , Silica , Graphene (N-doped) Solvents: Methanol ; 24 h, 100 bar, 100 °C

Référence

- Catalytic Hydrogenation of Substituted Quinolines on Co-Graphene Composites, European Journal of Organic Chemistry, 2021, 2021(47), 6616-6625

Méthode de production 24

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: 2,2′-Bipyridine , Carbon (nitrogen-doped, cobalt nanoparticle-decorated) , Cobalt (nanoparticles, supported on a nitrogen-doped carbon matrix) Solvents: Toluene ; 12 h, 1.5 MPa, 120 °C

Référence

- Ordered Porous Nitrogen-Doped Carbon Matrix with Atomically Dispersed Cobalt Sites as an Efficient Catalyst for Dehydrogenation and Transfer Hydrogenation of N-Heterocycles, Angewandte Chemie, 2018, 57(35), 11262-11266

Méthode de production 25

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Copper (aluminum oxide-bound) Solvents: Toluene ; 24 h, 50 bar, rt → 100 °C

Référence

- General and Chemoselective Copper Oxide Catalysts for Hydrogenation Reactions, ACS Catalysis, 2019, 9(5), 4302-4307

Méthode de production 26

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Iridium oxide (IrO2) Solvents: Methanol ; 24 h, 60 atm, 60 °C

Référence

- "Naked" Iridium(IV) Oxide Nanoparticles as Expedient and Robust Catalysts for Hydrogenation of Nitrogen Heterocycles: Remarkable Vicinal Substitution Effect and Recyclability, Advanced Synthesis & Catalysis, 2017, 359(6), 933-940

6-Methyl-1,2,3,4-tetrahydroquinoline Raw materials

6-Methyl-1,2,3,4-tetrahydroquinoline Preparation Products

6-Methyl-1,2,3,4-tetrahydroquinoline Littérature connexe

-

2. Recent advances in the synthesis of N-heteroarenes via catalytic dehydrogenation of N-heterocyclesAtanu Bera,Sourajit Bera,Debasis Banerjee Chem. Commun. 2021 57 13042

-

Dipanjan Bhattacharyya,Sekhar Nandi,Priyanka Adhikari,Bikash Kumar Sarmah,Monuranjan Konwar,Animesh Das Org. Biomol. Chem. 2020 18 1214

-

Belén Abarca,Rosa Adam,Rafael Ballesteros Org. Biomol. Chem. 2012 10 1826

91-61-2 (6-Methyl-1,2,3,4-tetrahydroquinoline) Produits connexes

- 479-59-4(Julolidine)

- 635-46-1(1,2,3,4-Tetrahydroquinoline)

- 1235474-24-4(methyl 5-{(tert-butoxy)carbonylamino}-4-cyano-3-methylthiophene-2-carboxylate)

- 55510-68-4(Ethyl Cyclohex-2-ene-1-carboxylate)

- 2319875-09-5(3-(2,6-dichlorophenyl)-N-{1-(thiophen-3-yl)methylpyrrolidin-3-yl}propanamide)

- 2118786-42-6(methyl 4-amino-4-3-(methoxymethyl)phenylbutanoate)

- 2703773-21-9(4-(piperazin-1-yl)-1H-indole-7-carboxylic acid)

- 946301-89-9(N-(4-bromo-2-fluorophenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 315237-40-2(ethyl 5-(methanesulfonyloxy)-2-phenyl-1-benzofuran-3-carboxylate)

- 1602453-60-0(Cyclobutane, [1-(chloromethyl)propyl]-)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:91-61-2)6-Methyl-1,2,3,4-tetrahydroquinoline

Pureté:99%

Quantité:25g

Prix ($):232.0